2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol
Overview
Description
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is used as an organic building block in chemical synthesis . It finds applications in various fields such as textile lubricants, polishes, detergents, and in personal care products . In addition to this, it is used as a solvent for the removal of carbon dioxide from the gas stream .
Synthesis Analysis
This compound has been used in the preparation of new iron clusters . The synthesis of novel, symmetrical, tetrasubstituted metallophthalocyanines (cobalt, zinc, and copper) bearing four 2-{2-(dimethylamino)ethylamino}ethoxy units was reported .Molecular Structure Analysis
The molecular formula of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol is C7H18N2O . Its molecular weight is 146.23 .Chemical Reactions Analysis
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol has been used in the preparation of new iron clusters . These include [Fe7O4(O2CPh)11(dmem)2], [Fe7O4(O2CMe)11(dmem)2], and [Fe6O2(OH)4(O2CBut)8(dmem)2] .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol include a density of 0.9±0.1 g/cm3, boiling point of 207.0±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.8 mmHg at 25°C, enthalpy of vaporization of 51.6±6.0 kJ/mol, flash point of 66.0±19.0 °C, and index of refraction of 1.469 .Scientific Research Applications
It has been used in peptide chemistry as part of the 2-(diphenylphosphino)ethyl group for carboxyl-protection of amino acids or peptides, offering stability under standard conditions for peptide synthesis and allowing deprotection under mild conditions (Chantreux, Gamet, Jacquier, & Verducci, 1984).
Its vapor pressures and vaporization enthalpies have been studied, contributing to the understanding of intermolecular hydrogen bonding in ethanolamines (Kapteina, Słowik, Verevkin, & Heintz, 2005).
In reactions with amino alcohols, it has been shown to readily replace certain groups in silacyclobutanes, forming dimethylaminoethoxy derivatives (Pestunovich, Lazareva, Albanov, Buravtseva, & Gusel'nikov, 2006).
The compound has been involved in the electrochemical fluorination of amino alcohols, highlighting its potential in chemical synthesis (Takashi, Fukaya, Hayashi, Ono, Nishida, Soloshonok, & Okuhara, 1999).
It has been part of studies on the dissociation constants of protonated amines in water, contributing to the understanding of chemical properties of amines (Simond, Ballerat-Busserolles, Coulier, Rodier, & Coxam, 2012).
The compound has been used to study the kinetics of reactions with carbon dioxide, important in environmental and chemical engineering research (Kadiwala, Rayer, & Henni, 2012).
It plays a role in the synthesis of polymers, as shown in the study of hydrophilic polymers where its sorption properties were investigated (Přádný & Ševčík, 1986).
It has been utilized in the synthesis of novel polydentate chiral amino alcohols, demonstrating its utility in creating complex organic compounds (Kai, 2012).
Safety And Hazards
The safety information available suggests that one should avoid release to the environment, remove ignition sources, use special care to avoid static electric charges, and avoid open flames and smoking . It is also recommended to evacuate unnecessary personnel, use personal protective equipment as required, and ventilate the area .
Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .
properties
IUPAC Name |
2-[2-(dimethylamino)ethyl-methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-8(2)4-5-9(3)6-7-10/h10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYBWANTZYUTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044875 | |
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | |
CAS RN |
2212-32-0 | |
Record name | 2-[[2-(Dimethylamino)ethyl]methylamino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2212-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-((2-(Dimethylamino)ethyl)(methyl)amino)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-[[2-(dimethylamino)ethyl]methylamino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-{[2-(Dimethylamino)ethyl](methyl)amino}ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[[2-(dimethylamino)ethyl]methylamino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-((2-(DIMETHYLAMINO)ETHYL)(METHYL)AMINO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6E4BJ0CD0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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